2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)-
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Overview
Description
2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached, such as a butoxy group, a methyl group, and a tetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzopyran core reacts with butyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base.
Tetrazole Formation: The tetrazolyl group can be synthesized by reacting the appropriate nitrile derivative with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the butoxy and methyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but lacks the butoxy and tetrazolyl groups.
2H-1-Benzopyran-2-one, 7-methoxy-: Contains a methoxy group instead of a butoxy group.
2H-1-Benzopyran-2-one, 3-methyl-: Similar structure but lacks the butoxy and tetrazolyl groups.
Uniqueness
2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- is unique due to the presence of the butoxy and tetrazolyl groups, which confer distinct chemical properties and potential applications. These functional groups can enhance the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76239-55-9 |
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Molecular Formula |
C15H16N4O3 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
8-butoxy-6-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C15H16N4O3/c1-3-4-5-21-12-7-9(2)6-10-8-11(14-16-18-19-17-14)15(20)22-13(10)12/h6-8H,3-5H2,1-2H3,(H,16,17,18,19) |
InChI Key |
YMRGCJMGQCJUMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC2=C1OC(=O)C(=C2)C3=NNN=N3)C |
Origin of Product |
United States |
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